(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate (5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1203102-52-6
VCID: VC7047515
InChI: InChI=1S/C19H22N2O7S/c1-29(23,24)21-6-4-13(5-7-21)19(22)27-12-15-11-17(28-20-15)14-2-3-16-18(10-14)26-9-8-25-16/h2-3,10-11,13H,4-9,12H2,1H3
SMILES: CS(=O)(=O)N1CCC(CC1)C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4
Molecular Formula: C19H22N2O7S
Molecular Weight: 422.45

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate

CAS No.: 1203102-52-6

Cat. No.: VC7047515

Molecular Formula: C19H22N2O7S

Molecular Weight: 422.45

* For research use only. Not for human or veterinary use.

(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate - 1203102-52-6

Specification

CAS No. 1203102-52-6
Molecular Formula C19H22N2O7S
Molecular Weight 422.45
IUPAC Name [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1-methylsulfonylpiperidine-4-carboxylate
Standard InChI InChI=1S/C19H22N2O7S/c1-29(23,24)21-6-4-13(5-7-21)19(22)27-12-15-11-17(28-20-15)14-2-3-16-18(10-14)26-9-8-25-16/h2-3,10-11,13H,4-9,12H2,1H3
Standard InChI Key ROBYJFIPEPQKJX-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCC(CC1)C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4

Introduction

Structural Characteristics and Molecular Design

Core Functional Groups

The molecule integrates three distinct pharmacophores:

  • Isoxazole ring: A five-membered heterocycle with nitrogen and oxygen atoms, known for stabilizing intermolecular interactions via hydrogen bonding and π-stacking .

  • 2,3-Dihydrobenzo[b] dioxin: A fused bicyclic system providing planar rigidity and enhancing metabolic stability compared to monocyclic ethers .

  • 1-(Methylsulfonyl)piperidine-4-carboxylate: A piperidine derivative modified with a sulfonamide group, which often confers improved bioavailability and target selectivity .

Table 1: Key Structural Features and Their Implications

FeatureRole in BioactivityExample Analogues
Isoxazole ringHydrogen bond acceptor; modulates solubilityValdecoxib (COX-2 inhibitor)
Dihydrobenzo[d]dioxinEnhances aromatic interactionsAmiodarone (antiarrhythmic)
Piperidine sulfonamideFacilitates blood-brain barrier penetrationDonepezil (acetylcholinesterase inhibitor)

The spatial arrangement of these groups enables synergistic interactions with hydrophobic enzyme pockets and polar catalytic sites. Molecular modeling suggests the isoxazole ring orients toward solvent-exposed regions, while the piperidine sulfonamide anchors into deeper binding clefts .

Synthetic Pathways and Challenges

Retrosynthetic Analysis

A plausible synthesis route involves three key stages:

  • Isoxazole-dioxin hybrid synthesis: Cyclocondensation of hydroxylamine with a diketone precursor derived from 2,3-dihydrobenzo[b] dioxin-6-carbaldehyde.

  • Piperidine sulfonamide preparation: Sulfonation of piperidine-4-carboxylic acid followed by methyl ester protection.

  • Conjugation via ester linkage: Steglich esterification between the isoxazole methanol and piperidine carboxylate.

Table 2: Hypothetical Reaction Conditions

StepReactantsCatalystYield (Predicted)
1Dioxin aldehyde + hydroxylamineAcetic acid65–70%
2Piperidine + methylsulfonyl chlorideTriethylamine80–85%
3Isoxazole methanol + piperidine acidDCC, DMAP50–60%

Challenges include steric hindrance during esterification and regioselective control in isoxazole formation. Microwave-assisted synthesis could improve Step 1 efficiency by reducing reaction times .

ParameterValue (Predicted)Method
LogP2.1 ± 0.3SwissADME
BBB permeability0.72 (High)BOILED-Egg model
CYP3A4 inhibitionModeratePreDICTOR

Comparative Analysis with Structural Analogs

Isoxazole-Containing Drugs

Compared to the anticonvulsant levetiracetam, the title compound’s dioxin system may confer greater metabolic stability but could increase hepatic enzyme induction risks.

Sulfonamide Derivatives

The methylsulfonyl group differentiates it from benzenesulfonamide-based carbonic anhydrase inhibitors, potentially reducing off-target diuresis.

Future Research Directions

  • In vitro profiling: Screen against AChE, COX-2, and ion channels.

  • ADMET optimization: Modify the ester linkage to mitigate potential hydrolysis in plasma.

  • Crystallography: Resolve co-crystal structures with target proteins to validate docking predictions.

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